Methyl(5r)-5-propynyl-l-prolinate
Description
Methyl(5R)-5-propynyl-L-prolinate is a chiral proline derivative where the 5-position of the pyrrolidine ring is substituted with a propynyl group (-C≡CH), and the carboxyl group is esterified as a methyl ester. Proline derivatives are widely studied due to their conformational rigidity, which influences their biological activity and synthetic utility. The introduction of a propynyl group at the 5-position introduces unique steric and electronic properties.
Below, we compare this compound with similar derivatives, focusing on substituent effects, synthesis strategies, and biological activities.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl (2S,5R)-5-prop-1-ynylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h7-8,10H,5-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
DKQAOLLPIYTDFQ-YUMQZZPRSA-N |
Isomeric SMILES |
CC#C[C@H]1CC[C@H](N1)C(=O)OC |
Canonical SMILES |
CC#CC1CCC(N1)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propynyl group facilitates nucleophilic substitution at the ester moiety. In a synthesis of peptidomimetics, methyl(5r)-5-propynyl-l-prolinate reacted with iodotrimethylsilane (TMS-I) in chloroform at 65°C for 3 hours, yielding intermediates for further functionalization .
Example Reaction Pathway:
This reaction preserves stereochemical integrity at the 5-position .
Amide Bond Formation
The methyl ester undergoes coupling with amino acids via carbodiimide-mediated activation. For instance:
-
Reagents: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP), and N-methylmorpholine.
-
Conditions: Dichloromethane, room temperature, 16 hours.
-
Product: Methyl N-(tert-butoxycarbonyl)-L-leucyl-(5R)-5-propynyl-l-prolinate, isolated in 72% yield .
Key Data Table:
| Reactant | Reagents | Conditions | Product Yield | Source |
|---|---|---|---|---|
| This compound | EDC, DMAP, NMM | CH₂Cl₂, rt, 16h | 72% |
Hydrolysis and Retro-Dieckmann Reactions
The methyl ester group is susceptible to hydrolysis under basic conditions, though selective hydrolysis of the 5-propynyl ester remains challenging. Attempts using LiOH in isopropanol yielded partial hydrolysis but lacked selectivity . Retro-Dieckmann reactions under controlled conditions (e.g., DBU in THF) enabled ring-opening to produce carboxymethyl derivatives .
Mechanistic Insight:
Copper-Catalyzed Coupling Reactions
The propynyl group participates in Sonogashira-like couplings. For example, reaction with aryl halides in the presence of Cu(I) catalysts forms bioconjugates with retained stereochemistry .
Applications:
Cycloaddition Reactions
The propynyl moiety enables [3+2] cycloadditions with azides, forming triazole-linked derivatives. These reactions are pivotal in click chemistry applications.
Example:
Stereochemical Stability
The (5R) configuration remains stable under most reaction conditions, as confirmed by NMR and chiral HPLC analyses .
Key Observation:
Biological Interactions
As a proline analog, this compound modulates protein folding and enzyme activity. It competitively inhibits proline-specific peptidases with an IC₅₀ of 12 µM in vitro .
Comparison with Similar Compounds
Data Table: Key Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl(5r)-5-propynyl-l-prolinate, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves proline esterification followed by alkyne functionalization. Key steps include chiral resolution to maintain the (5R)-configuration and copper-catalyzed coupling for propynyl introduction. Optimize yields by controlling reaction temperature (e.g., 0–4°C for sensitive intermediates) and using anhydrous conditions to prevent hydrolysis . Purification via recrystallization (ether/petroleum ether) or silica gel chromatography is critical for isolating enantiomerically pure products .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis to confirm enantiopurity. Compare retention times with known standards. For advanced validation, employ X-ray crystallography or nuclear Overhauser effect (NOE) NMR to resolve spatial arrangements of the propynyl and methyl ester groups .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?
- Methodology : Combine LC-MS (electrospray ionization) for molecular weight confirmation, / NMR for structural elucidation, and FT-IR to track functional groups (e.g., ester carbonyl at ~1740 cm). Monitor stability under varying pH and temperature using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Conduct meta-analyses to identify variability sources (e.g., cell line specificity, assay protocols). For example, discrepancies in IC values may arise from differences in cell culture media (RPMI vs. DMEM) or serum concentrations . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and apply statistical frameworks like ANOVA with post-hoc Tukey tests to assess significance .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?
- Methodology : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate and inhibitor concentrations. Employ fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants. For mechanistic insights, perform molecular docking simulations (e.g., AutoDock Vina) guided by the compound’s 3D structure (analogous to L-prolinamide derivatives in ).
Q. How does the propynyl group influence the compound’s metabolic stability compared to other prolinate esters?
- Methodology : Conduct comparative in vitro metabolism studies using liver microsomes (human/rat) with LC-MS/MS analysis. Track metabolites like hydroxylated or oxidized derivatives. Use deuterium-labeled analogs to trace metabolic pathways. Computational tools (e.g., DFT for bond dissociation energies) can predict sites of oxidative vulnerability .
Q. What strategies mitigate racemization risks during large-scale synthesis or prolonged storage?
- Methodology : Stabilize the compound by storing at -20°C under nitrogen atmosphere to prevent oxidation. During synthesis, avoid high temperatures (>50°C) and acidic/basic conditions that promote epimerization. Monitor racemization via chiral HPLC at multiple synthesis stages and implement QbD (Quality by Design) principles to refine process parameters .
Methodological Frameworks for Data Analysis
Q. How should researchers structure hypotheses when investigating structure-activity relationships (SAR) of this compound analogs?
- Framework : Apply the PICOT framework :
- P opulation: Target enzymes (e.g., prolyl oligopeptidase).
- I ntervention: Structural modifications (e.g., replacing propynyl with alkyl groups).
- C omparator: Parent compound or known inhibitors.
- O utcome: Changes in inhibitory potency (IC).
- T imeframe: Acute (24–48 hr assays) vs. chronic exposure effects .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
